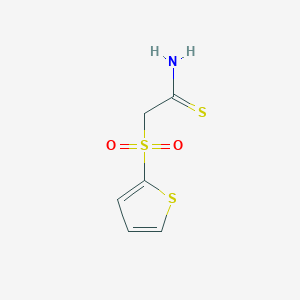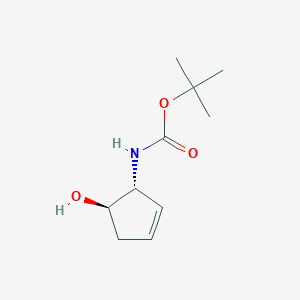
2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is an organic compound with a unique structure that includes an ethynyl group and a cyclopentenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4,4-dimethyl-2-cyclopenten-1-one.
Reduction: The final step involves the reduction of the intermediate product to yield 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group and the cyclopentenol ring play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular pathways, contributing to its cytotoxicity and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2-cyclopenten-1-one: A precursor in the synthesis of 2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol.
2-Methyl-2-cyclopenten-1-one: Another related compound with similar structural features.
3-Methyl-2-cyclopenten-1-one: Shares the cyclopentenone ring but differs in the position of the methyl group.
Uniqueness
2-Ethynyl-4,4-dimethyl-2-cyclopenten-1-ol is unique due to the presence of both an ethynyl group and a cyclopentenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
181276-85-7 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2-ethynyl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-4-7-5-9(2,3)6-8(7)10/h1,5,8,10H,6H2,2-3H3 |
InChI-Schlüssel |
MVVJLDSFPWOYPD-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=C1)C#C)O)C |
Kanonische SMILES |
CC1(CC(C(=C1)C#C)O)C |
Synonyme |
2-Cyclopenten-1-ol, 2-ethynyl-4,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)


